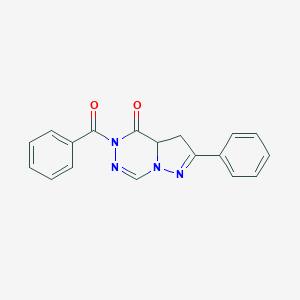

GLYCOLURIL, 3a,6a-DIPHENYL-

Descripción general

Descripción

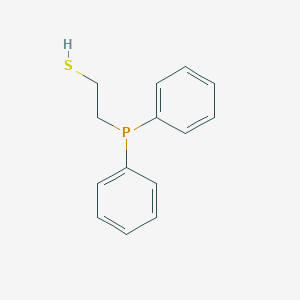

Glycoluril, specifically 3a,6a-diphenylglycoluril, is a compound that has been studied for various applications, including its use in iodination reactions and as a building block in supramolecular chemistry. The compound's derivatives have been utilized in protein and cell membrane iodinations, indicating its potential in biochemical applications . Glycoluril and its analogues have found widespread applications in fields such as pharmacology, explosives, and gelators .

Synthesis Analysis

The synthesis of glycoluril derivatives has been explored through various methods. One approach involves the alkylation of glycoluril derivatives with bis(halomethyl)aromatics under basic conditions, followed by condensation reactions to yield methylene-bridged glycoluril dimers . Another method described the synthesis of 1-substituted 3a,6a-diarylglycolurils from imidazolone and urea in the presence of hydrochloric acid, with the structure confirmed by X-ray diffraction . Additionally, direct synthesis methods have been developed for 1-alkyl-6-(hydroxyalkyl)-3a,6a-diphenylglycolurils, showcasing the versatility of glycoluril chemistry .

Molecular Structure Analysis

The molecular structure of glycoluril derivatives has been elucidated using X-ray diffraction. For instance, the structure of a twisted amide derivative of glycoluril was determined, revealing significant ring strain and nonbonded interactions that cause dramatic twisting of substituent groups out of the ring plane . Furthermore, the crystal structures of novel glycoluril derivatives have been analyzed, showing that they form one-dimensional chains in the solid state via hydrogen bonding .

Chemical Reactions Analysis

Glycoluril derivatives participate in various chemical reactions. For example, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril reacts with aqueous mixtures of iodide and proteins to yield iodinated proteins, and similarly, it can iodinate cell membranes . The synthesis of glycoluril tetramer and its supramolecular properties, including host-guest interactions with different guests, have also been reported . Moreover, glycoluril tetrakis(methylene phosphorous acid) has been synthesized and used as a nano-catalyst for the preparation of nicotinonitriles through a multi-component reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycoluril derivatives are influenced by their molecular structure. The sparing solubility of chloroglycoluril in water is noted to minimize damage to proteins and living cells during iodination reactions . The supramolecular properties of glycoluril tetramer, such as its ability to form dimeric aggregates and interact with various guests, are determined using spectroscopic techniques . The hydrogen-bonded supramolecular synthons in glycoluril derivatives contribute to their solid-state assembly and could affect their physical properties .

Aplicaciones Científicas De Investigación

Synthesis of Cucurbiturils

- Scientific Field : Organic Chemistry

- Summary of Application : Glycolurils are building blocks for the synthesis of cucurbiturils, which are important host materials for several applications .

- Methods of Application : Glycolurils are prepared by the condensation of 1,2-diketones with urea using an acid as a catalyst . A new synthetic method for glycoluril has been introduced, which utilizes various starting materials to support the community working on cucurbiturils and their derivatives .

- Results or Outcomes : The synthesis of cucurbiturils using glycolurils has opened up several applications, especially in the field of inclusion complexes with some important anions .

Pharmacologically Active Compounds

- Scientific Field : Pharmacology

- Summary of Application : Glycoluril derivatives have been found to have pharmacologically active properties, including antibacterial, nootropic, neurotropic, and anxiolytic effects .

- Results or Outcomes : The outcomes of these applications are the discovery of new pharmacologically active compounds that can potentially be used in the treatment of various conditions .

Explosives

- Scientific Field : Material Science

- Summary of Application : Glycoluril derivatives are used in the production of explosives .

- Results or Outcomes : The outcomes of these applications are the production of explosives that can be used in various industries .

Gelators

- Scientific Field : Material Science

- Summary of Application : Glycoluril derivatives are used as gelators .

- Results or Outcomes : The outcomes of these applications are the production of gels that can be used in various industries .

Flame Resistant Materials

- Scientific Field : Material Science

- Summary of Application : Glycoluril derivatives are used in the production of flame resistant materials .

- Results or Outcomes : The outcomes of these applications are the production of flame resistant materials that can be used in various industries .

Self-Organization in Crystals

- Scientific Field : Crystallography

- Summary of Application : Peculiarities of self-organization of 1,6-dimethyl (diethyl)-3a,6a-diphenylglycolurils in crystals were studied .

- Methods of Application : Glycolurils were synthesized and crystals of 16 solid forms (two pure substances and fourteen solvates) were obtained by crystallization from different solvents .

- Results or Outcomes : The outcomes of these applications are the production of various crystal forms that can be used in various industries .

Propiedades

IUPAC Name |

3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDVGTHXCLJVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199522 | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GLYCOLURIL, 3a,6a-DIPHENYL- | |

CAS RN |

5157-15-3, 101241-21-8 | |

| Record name | Tetrahydro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylglycoluril, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101241218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Diphenylglycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Diphenylglycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLGLYCOLURIL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15I92344M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)

![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)

![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)